molecular formula C10H10BrFO B11867788 3-(2-Bromo-4-fluorobenzyl)oxetane

3-(2-Bromo-4-fluorobenzyl)oxetane

Katalognummer: B11867788
Molekulargewicht: 245.09 g/mol
InChI-Schlüssel: UGYGUXVEOCRSCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromo-4-fluorobenzyl)oxetane is an organic compound that features a four-membered oxetane ring attached to a benzyl group substituted with bromine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorobenzyl)oxetane typically involves the reaction of 2-bromo-4-fluorobenzyl alcohol with an appropriate oxetane precursor. One common method involves the use of a base, such as sodium hydride, to deprotonate the alcohol, followed by nucleophilic substitution with an oxetane derivative . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromo-4-fluorobenzyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted oxetanes, benzyl derivatives, and various cyclic compounds depending on the reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)oxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Chloro-4-fluorobenzyl)oxetane
  • 3-(2-Bromo-4-methylbenzyl)oxetane
  • 3-(2-Bromo-4-chlorobenzyl)oxetane

Uniqueness

3-(2-Bromo-4-fluorobenzyl)oxetane is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C10H10BrFO

Molekulargewicht

245.09 g/mol

IUPAC-Name

3-[(2-bromo-4-fluorophenyl)methyl]oxetane

InChI

InChI=1S/C10H10BrFO/c11-10-4-9(12)2-1-8(10)3-7-5-13-6-7/h1-2,4,7H,3,5-6H2

InChI-Schlüssel

UGYGUXVEOCRSCO-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)CC2=C(C=C(C=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.